Hdac-IN-1 - 852475-26-4

Hdac-IN-1

Catalog Number: EVT-273750
CAS Number: 852475-26-4
Molecular Formula: C17H15FN2O3
Molecular Weight: 314.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CI-994 is a synthetic, orally bioavailable, benzamide-based small molecule that acts as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3 [, , ]. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression [, ]. By inhibiting HDACs, CI-994 promotes histone acetylation, relaxes chromatin structure, and modulates the expression of genes involved in cell growth, differentiation, and apoptosis [, ]. CI-994 exhibits greater selectivity for class I HDACs over other HDAC classes [].

Mechanism of Action

CI-994 exerts its biological effects by inhibiting class I HDACs, primarily HDAC1, HDAC2, and HDAC3 [, , ]. These HDAC isoforms play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone tails [, ]. This deacetylation process leads to chromatin condensation and transcriptional repression.

By binding to the catalytic site of class I HDACs, CI-994 prevents the removal of acetyl groups from histones []. Consequently, histone acetylation levels increase, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors [, ]. This altered chromatin state promotes the expression of genes that regulate cell cycle progression, differentiation, and apoptosis, ultimately inhibiting tumor cell growth and survival.

Applications
  • Anti-inflammatory Effects: Although not explicitly mentioned in the provided papers, other studies have shown that CI-994 possesses anti-inflammatory properties []. It can suppress the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Suberoylanilide Hydroxamic Acid (SAHA)

    Compound Description: Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a hydroxamic acid-based HDAC inhibitor that displays broad-spectrum inhibitory activity against both Class I and Class II HDACs. [, , , , , ] It is FDA-approved for treating cutaneous T-cell lymphoma (CTCL). [] SAHA induces cell cycle arrest, differentiation, and apoptosis in various cancer cells. [, ]

    Relevance: SAHA serves as a reference compound for comparing the potency, selectivity, and biological activity of novel HDAC inhibitors. Several studies use SAHA as a positive control to evaluate the efficacy of newly synthesized compounds. [, , , ]

Trichostatin A (TSA)

    Compound Description: Trichostatin A (TSA) is another hydroxamic acid-based HDAC inhibitor known for its potent inhibitory activity against Class I and II HDACs. [, , ] It is widely used as a research tool for studying HDAC biology and the effects of HDAC inhibition on various cellular processes. []

    Relevance: TSA serves as a benchmark for comparing the potency and cellular effects of novel HDAC inhibitors, particularly in the context of inducing cell cycle arrest, differentiation, and apoptosis. [, , ]

MS-275 (Entinostat)

    Compound Description: MS-275, also known as Entinostat, is a benzamide-based HDAC inhibitor that exhibits selectivity for Class I HDACs, particularly HDAC1 and HDAC3. [, ] It has shown antiproliferative activity in various cancer cell lines. []

    Relevance: MS-275 is used as a reference compound for evaluating the selectivity profiles of novel HDAC inhibitors, especially regarding their preference for inhibiting Class I HDACs. []

Romidepsin (Istodax)

    Compound Description: Romidepsin, also known as Istodax, is a natural product-derived, cyclic peptide HDAC inhibitor with potent activity against Class I HDACs. [] It is FDA-approved for treating CTCL and peripheral T-cell lymphoma (PTCL). []

    Relevance: Romidepsin highlights the potential of naturally occurring HDAC inhibitors as therapeutic agents. Its unique structure and mechanism of action inspire the development of new HDAC inhibitors. []

Belinostat (Beleodaq)

    Compound Description: Belinostat, also known as Beleodaq, is a hydroxamic acid-based HDAC inhibitor with activity against Class I and II HDACs. [] It is FDA-approved for treating PTCL. []

    Relevance: Similar to other FDA-approved HDAC inhibitors, Belinostat underscores the clinical significance of targeting HDACs in cancer therapy. []

Panobinostat (Farydak)

    Compound Description: Panobinostat, also known as Farydak, is a pan-HDAC inhibitor that targets a broad range of HDAC isoforms. [, ] It is FDA-approved for use in combination with bortezomib and dexamethasone for treating patients with multiple myeloma who have received at least two prior lines of therapy, including bortezomib and an immunomodulatory agent. []

    Relevance: Panobinostat's clinical use in multiple myeloma highlights the potential of HDAC inhibitors as therapeutic agents in hematological malignancies. [, ]

Chidamide (Epidaza)

    Compound Description: Chidamide, also known as Epidaza, is a benzamide-based HDAC inhibitor with selectivity for Class I HDACs. [] It is approved by the China Food and Drug Administration for treating PTCL. []

    Relevance: Chidamide's clinical approval in China emphasizes the global interest in developing HDAC inhibitors for cancer therapy. []

ST7612AA1

    Compound Description: ST7612AA1 is a novel, orally available, thiol-containing HDAC inhibitor currently under preclinical evaluation. [] It exhibits potent inhibitory activity against HDACs, particularly HDAC6. []

    Relevance: ST7612AA1 represents a new generation of HDAC inhibitors with a distinct thiol-containing structure, offering potential advantages in terms of potency, selectivity, and pharmacological properties compared to existing HDAC inhibitors. []

1-Alaninechlamydocin

    Compound Description: 1-Alaninechlamydocin is a cyclic tetrapeptide isolated from a Tolypocladium sp. fungus. [] It displays potent antiproliferative and cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2), inducing G2/M cell cycle arrest and apoptosis. []

    Relevance: 1-Alaninechlamydocin exemplifies a naturally occurring cyclic peptide HDAC inhibitor with potential anticancer activity. Its unique structure and mechanism of action may provide insights into the development of novel HDAC inhibitors. []

Sodium Butyrate (NaB)

    Compound Description: Sodium butyrate (NaB) is a short-chain fatty acid that acts as a non-selective HDAC inhibitor. [, ] It is known to induce histone acetylation and influence gene expression in various cell types. [, ]

    Relevance: NaB serves as a reference compound for evaluating the effects of HDAC inhibition on gene expression and cellular processes. [, ]

Quisinostat

    Compound Description: Quisinostat is a second-generation pyrimidyl-hydroxamic acid HDAC inhibitor. [] It has demonstrated efficacy in preclinical models of neuroblastoma, inhibiting HDACs, restoring retinal degeneration protein 3 (RD3), and promoting cancer stem cell differentiation. []

    Relevance: Quisinostat showcases the potential of second-generation HDAC inhibitors in targeting specific HDAC isoforms and influencing cellular processes associated with cancer stem cell differentiation. []

SBAK-GHA (N1-hydroxy-N5-(3-α-hydroxy-11-oxo-24-norurs-12-en-4-yl) glutaramide)

    Compound Description: SBAK-GHA is a novel HDAC inhibitor derived from naturally occurring boswellic acids. [] It exhibits potent inhibitory activity against Class I HDACs, particularly HDAC2 and HDAC8. [] SBAK-GHA induces cell cycle arrest, apoptosis, and autophagy in HL-60 leukemia cells. []

    Relevance: SBAK-GHA demonstrates the potential of boswellic acid derivatives as a source of novel HDAC inhibitors. Its selectivity profile and biological activity make it a promising candidate for further investigation in leukemia and potentially other cancers. []

A-161906

    Compound Description: A-161906 is a biaryl hydroxamate HDAC inhibitor discovered by Abbott Laboratories. [] It exhibits potent enzymatic and cellular activity but has suboptimal pharmacokinetic properties. []

    Relevance: A-161906 highlights the challenges associated with developing HDAC inhibitors with favorable pharmacological profiles. Its discovery and subsequent optimization efforts contribute to the understanding of structure-activity relationships for this class of compounds. []

THS 79-12

    Compound Description: THS 79-12 is a polyaminobenzamide HDAC inhibitor with selectivity for Class I HDACs. [, ] It induces annexin A1 expression and causes cytostatic effects in MCF-7 breast adenocarcinoma cells. [, ]

    Relevance: THS 79-12 provides insights into the potential of HDAC inhibitors to modulate the expression of genes involved in cell growth and differentiation, such as annexin A1. [, ]

Properties

CAS Number

852475-26-4

Product Name

Hdac-IN-1

IUPAC Name

3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)

InChI Key

QRDAPCMJAOQZSU-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F

Solubility

Soluble in DMSO, not in water

Synonyms

MC-1568; MC 1568; MC1568.

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.